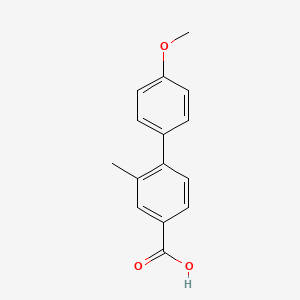
4-(4-Methoxyphenyl)-3-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a benzoic acid derivative, which is a type of aromatic carboxylic acid. It has a methoxy group (-OCH3) and a methyl group (-CH3) attached to the phenyl rings .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like Friedel-Crafts acylation or alkylation, and the use of protecting groups .Molecular Structure Analysis
The molecular structure of similar compounds consists of phenyl rings with various substituents, which can significantly affect the compound’s physical and chemical properties .Chemical Reactions Analysis
Benzoic acid derivatives can participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution reactions, and the electron-donating methoxy group can direct electrophilic substitution to certain positions on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar groups like the carboxylic acid group can increase a compound’s water solubility .科学的研究の応用
Occurrence and Environmental Persistence
Parabens, including esters of para-hydroxybenzoic acid, are widely used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. These compounds, due to their extensive use, have become ubiquitous in surface water and sediments, highlighting a significant environmental footprint. Parabens, containing phenolic hydroxyl groups similar in structure to 4-(4-Methoxyphenyl)-3-methylbenzoic acid, show a notable environmental persistence. They can undergo reactions with free chlorine, yielding halogenated by-products which are more stable and persistent, necessitating further studies on their toxicity (Haman et al., 2015).
Health Aspects and Toxicity
The health aspects and toxicity of related compounds, such as methyl paraben, have been extensively studied. Methyl paraben, structurally related to 4-(4-Methoxyphenyl)-3-methylbenzoic acid through the presence of a methoxy group on the phenyl ring, demonstrates a low toxicity profile, negligible irritation potential, and no evidence of carcinogenic or mutagenic activities. However, its use has raised concerns regarding endocrine disruption and allergenicity, necessitating careful consideration in applications (Soni et al., 2002).
Pharmacological Activities
Gallic acid, sharing a similar phenolic structure, has been noted for its anti-inflammatory properties. Its ability to modulate inflammatory responses via the MAPK and NF-κB signaling pathways suggests potential applications of 4-(4-Methoxyphenyl)-3-methylbenzoic acid in treating inflammation-related diseases, provided it shares similar pharmacokinetic and toxicological profiles. Gallic acid's lack of significant toxicity in various animal experiments and clinical trials underscores the potential for related compounds to be developed into therapeutic agents (Bai et al., 2020).
Analytical and Industrial Applications
The broad application of parabens and related phenolic compounds in analytical and industrial contexts, such as in the determination of antioxidant activity, suggests potential roles for 4-(4-Methoxyphenyl)-3-methylbenzoic acid in similar domains. These applications leverage the chemical reactivity and stability of phenolic compounds to assess the antioxidant capacity of complex samples, indicating potential uses in food science, pharmacology, and environmental monitoring (Munteanu & Apetrei, 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(4-methoxyphenyl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-9-12(15(16)17)5-8-14(10)11-3-6-13(18-2)7-4-11/h3-9H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTSVFQKWZCFKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689166 |
Source


|
| Record name | 4'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-3-methylbenzoic acid | |
CAS RN |
108478-59-7 |
Source


|
| Record name | 4'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B599527.png)
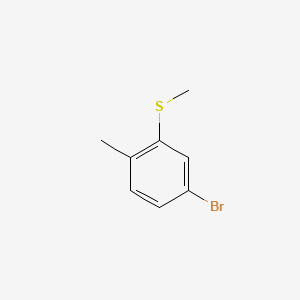
![2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B599529.png)
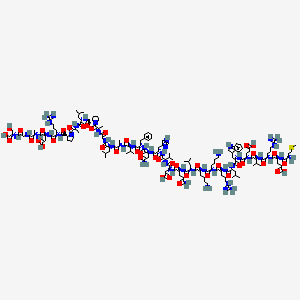
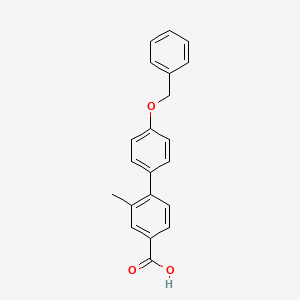
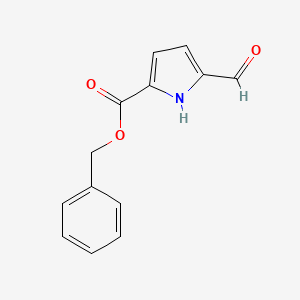

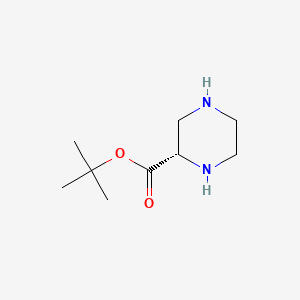

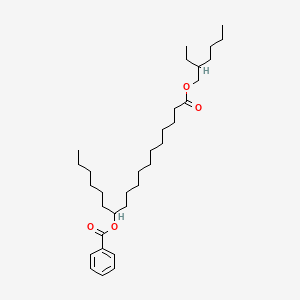
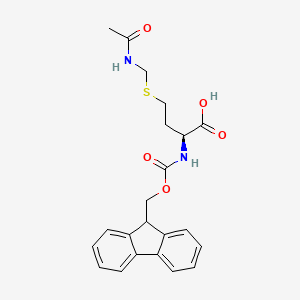
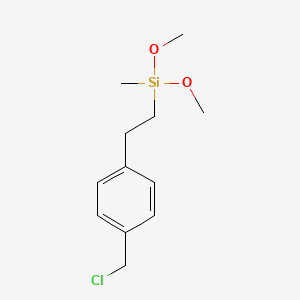
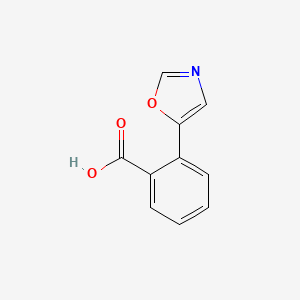
![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)